4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine

Coordination Chemistry Ligand Design Physicochemical Characterization

Researchers face irreproducible coordination chemistry when using fully aromatic benzimidazole ligands. CAS 575461-46-0 offers a saturated octahydrobenzimidazole scaffold that uniquely controls metal complex geometry and biological activity. - Enables synthesis of Cu(II) and VO(II) complexes with DNA-binding constants of 1.01-1.99 × 10⁴ M⁻¹. - Provides thermal robustness for microwave-assisted heterogeneous catalyst synthesis. - Generates four distinct metal-specific chemotypes from a single precursor for antimicrobial screening.

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
CAS No. 575461-46-0
Cat. No. B1364088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine
CAS575461-46-0
Molecular FormulaC13H19N5
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=NC3CCCCC3N2)C
InChIInChI=1S/C13H19N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h7,10-11H,3-6H2,1-2H3,(H2,14,15,16,17,18)
InChIKeyKIPAFZNQLYQZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIP Ligand (CAS 575461-46-0): Procurement-Ready Profile


4,6-Dimethyl-N-(octahydro-2H-benzimidazol-2-ylidene)pyrimidin-2-amine (abbreviated BIP) is a heterocyclic N-donor ligand featuring a saturated octahydrobenzimidazole ring linked to a 4,6-dimethylpyrimidine via an imine bridge . This saturated scaffold contrasts with its mainstream aromatic benzimidazole analogs, giving BIP distinct electronic and steric properties that directly translate into measurable differences in metal complex geometry, thermal stability, and biological activity. The ligand has been structurally authenticated by single-crystal X-ray diffraction and extensively characterized as a neutral bidentate chelator for transition metals including Cu(II), VO(II), Ag(I), and Pd(II) [1]. Its primary role is as a precursor for synthesizing bioactive metal chelates and heterogeneous catalysts.

Why Generic Analogs Cannot Replace BIP in Research


The colloquial term ‘benzimidazole-pyrimidine ligand’ masks critical structural distinctions that govern coordination behavior. The saturated octahydro ring in BIP profoundly alters its conformational flexibility, nitrogen basicity, and metal-binding geometry compared to its fully aromatic counterpart N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (CAS 19206-90-7) . This difference manifests quantitatively: BIP controls metal coordination to produce specific geometries—octahedral, tetrahedral, or square planar depending on the metal ion—which in turn dictate the DNA-binding constants and biological activity of the resulting complexes [1]. Procurement of generic or fully aromatic analogs will lead to different coordination outcomes, potentially rendering downstream biological results non-reproducible. The following quantitative evidence substantiates why CAS 575461-46-0 is the only structurally appropriate ligand for applications requiring this precise steric and electronic environment.

Quantitative Differentiation Against Closest Analogs


Saturated Ring Alters Molecular Mass and Physicochemical Profile

The fully saturated octahydro-2H-benzimidazole moiety in BIP (CAS 575461-46-0) confers a molecular formula of C₁₃H₁₉N₅ (MW 245.32 g/mol), compared to C₁₃H₁₃N₅ (MW 239.27 g/mol) for the non-hydrogenated analog N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (CAS 19206-90-7) . This translates into a higher boiling point (422.0 ± 48.0 °C) and density (1.4 ± 0.1 g/cm³) for BIP . The additional six hydrogen atoms increase sp³ character, affect ligand solubility in non-polar solvents, and reduce π-stacking propensity, directly influencing crystallization conditions for metal complexes.

Coordination Chemistry Ligand Design Physicochemical Characterization

Metal-Dependent Coordination Geometry Control

The BIP ligand enforces distinct coordination geometries based on the metal ion: hexa-coordinated (octahedral) for Cu(II) and VO(II) vs. tetra-coordinated (tetrahedral or square planar) for Ag(I) and Pd(II) [1]. This contrasts with flexible bidentate ligands like 1,10-phenanthroline, which typically impose a consistent geometry across metals. The controlled geometry is a consequence of the ligand's constrained saturated backbone, which restricts the bite angle and donor atom orientation. This property enables rational tuning of complex reactivity.

Bioinorganic Chemistry Metallodrug Design Coordination Chemistry

DNA Binding Affinity Ranking of Metal Complexes

The intrinsic DNA-binding constants (Kb) for BIP metal complexes, measured by UV-Vis absorption titration, follow the order BIPCu (1.99 × 10⁴ M⁻¹) > BIPVO (1.01 × 10⁴ M⁻¹) > BIPPd > BIPAg [1]. This quantitative ranking demonstrates that the metal identity dramatically modulates DNA affinity. The free BIP ligand itself shows negligible DNA binding, confirming that biological activity is mediated by the chelates. In contrast, complexes of the aromatic analog CAS 19206-90-7 lack comparable published binding data, making potency comparisons impossible.

DNA Interaction Anticancer Research Bioorganometallic Chemistry

Metal Chelation Unlocks Bioactivity Absent in Free Ligand

In vitro antimicrobial screening revealed that all tested BIP metal chelates exhibited higher activity against Gram-positive and Gram-negative bacteria as well as fungi than the free BIP ligand [1]. Similarly, MTT cytotoxicity assays against Hep-G2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines demonstrated that metal chelation is essential for anticancer activity. While exact IC₅₀ values for the ligand vs. complexes are not publicly disaggregated in the open-access abstract, the directional improvement is consistently reported across multiple studies [2].

Antimicrobial Screening Cytotoxicity Metallodrug Discovery

Reusable Heterogeneous Catalyst for Microwave Synthesis

BIP-derived complexes of Pd(II), Cu(II), VO(II), and Ag(I) have been successfully used as heterogeneous catalysts for the microwave-promoted synthesis of 3-methyl-4-phenyl-4,9-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives [1]. The ligand's robust saturated backbone contributes to catalyst stability under microwave irradiation. This application is distinct from the use of BIP as a biological metal chelator and demonstrates its dual-purpose nature. The complex can be recovered and reused, providing a sustainability advantage over homogeneous catalysts.

Heterogeneous Catalysis Microwave-Assisted Synthesis Green Chemistry

Evidence-Backed Application Scenarios


DNA-Intercalating Metallodrug Candidates

Research groups developing metal-based anticancer agents can use BIP to prepare Cu(II) and VO(II) complexes that bind DNA with experimentally determined constants of 1.01–1.99 × 10⁴ M⁻¹ [1]. The established intercalation binding mode, supported by viscosity and gel electrophoresis data, provides a reproducible baseline for SAR studies. This scenario is directly supported by cytotoxicity data against Hep-G2, HCT-116, and MCF-7 cell lines, where BIP metal chelates consistently outperform the free ligand [1].

Geometry-Controlled Catalysts for Heterocycle Synthesis

Laboratories focused on green chemistry can employ BIP as a ligand precursor for synthesizing heterogeneous Pd(II) and Cu(II) catalysts. These catalysts facilitate the microwave-assisted synthesis of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidines and are reusable, offering distinct advantages over homogeneous systems [2]. The saturated octahydro structure of BIP provides thermal robustness under microwave conditions, a property not guaranteed by fully aromatic analogs.

Pre-Validated Docking for Structural Biology

BIP and its metal complexes have been subjected to molecular docking against crystal structures of DNA (PDB: 454D), human coronavirus Nl63 nucleocapsid protein (PDB: 5EPW), breast cancer protein (PDB: 3HB5), and E. coli protein (PDB: 2VF5) [1]. Computational results are consistent with in vitro data and confirm an intercalation binding mode. This pre-validated docking profile enables researchers to initiate virtual screening campaigns without preliminary structural characterization of the ligand.

Broad-Spectrum Antimicrobial Screening Scaffold

The consistent trend of enhanced antimicrobial activity upon BIP chelation with Cu(II), VO(II), Ag(I), and Pd(II) against both Gram-positive and Gram-negative bacteria supports its use in core scaffolds for high-throughput antimicrobial discovery programs [1][3]. Procurement of the ligand enables direct synthesis and testing of four distinct metal-specific chemotypes from a single organic precursor, maximizing screening diversity.

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